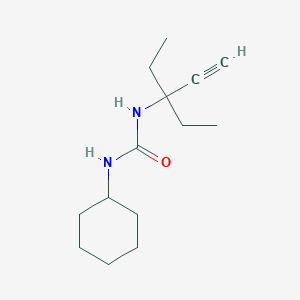![molecular formula C11H12N4O3 B5434035 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol” is a derivative of the organic triazine compound. It is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . The molecular weight of this compound is 328.07 .
Synthesis Analysis
The synthesis of “this compound” involves the preparation of a new class of 1,3,5-triazinyloxyimino derivatives . It has been found that these derivatives fail to activate the carboxyl group during the formation of peptide bonds, but they produce the corresponding N-triazinyl amino acid derivatives as a major product .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two methoxy groups and an amino group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It has been found that these derivatives fail to activate the carboxyl group during the formation of peptide bonds, but they produce the corresponding N-triazinyl amino acid derivatives as a major product .Mechanism of Action
Future Directions
The future directions for the use of “2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol” could involve further exploration of its use in peptide synthesis and other chemical reactions. The compound’s ability to activate carboxylic acids could make it a valuable tool in the synthesis of complex organic molecules .
properties
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-10-13-9(14-11(15-10)18-2)12-7-5-3-4-6-8(7)16/h3-6,16H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGYGSCDVQXWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)
![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5433969.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-quinolinol](/img/structure/B5433980.png)
![N-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-pyridinamine](/img/structure/B5433989.png)
![3-[(cyclopentylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5433991.png)
![ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434004.png)

![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)
![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)
![6-{2-[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]-1H-imidazol-1-yl}-1H-indazole](/img/structure/B5434052.png)